molecular formula C16H13Cl2N3O2 B182259 1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol CAS No. 117018-19-6

1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Cat. No. B182259
CAS RN: 117018-19-6
M. Wt: 350.2 g/mol
InChI Key: NBYSKMWDHCZSIP-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, commonly referred to as CTPE, is an organic compound used in a variety of scientific research applications. It is a synthetic molecule that belongs to the class of triazolopyridine derivatives and is used as a model compound for the study of biological processes. CTPE is a versatile compound with a wide range of potential applications, including in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Agriculture: Pesticide Residue Analysis

In agriculture, Difenoconazole-alcohol is analyzed for its residue levels in crops. A study on tea plants showed that after application, the compound and its metabolites dissipate over time, with half-lives of 1.77 days . This data is crucial for ensuring that the levels of pesticide residues in food products are within safe limits.

Food Safety: Risk Assessment

The same study also performed a risk assessment of Difenoconazole-alcohol during tea growing, processing, and brewing . Understanding the behavior of this compound throughout the food production process is vital for assessing potential health risks and establishing safe consumption guidelines.

Environmental Science: Dissipation and Degradation

Environmental scientists are interested in the dissipation rates and degradation pathways of pesticides. The aforementioned research indicates that Difenoconazole-alcohol has a high dissipation rate, reaching 99% after 14 days . This information helps in evaluating the environmental impact of using such compounds.

Chemistry: Analytical Method Development

Developing analytical methods, such as ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), is essential for detecting and quantifying Difenoconazole-alcohol in various matrices . These methods are fundamental for conducting the studies mentioned above.

Pharmacology: Metabolite Analysis

In pharmacology, analyzing the metabolites of compounds like Difenoconazole-alcohol can provide insights into their biotransformation and potential effects on organisms . This is particularly relevant for compounds used in or around food products.

Toxicology: Exposure and Toxicity Studies

Toxicologists study the exposure levels and toxicity of compounds to determine their safety. The leaching rates of Difenoconazole-alcohol during tea brewing, which range from 8.4–50.6%, are significant for understanding human exposure through consumption .

Biotechnology: Enzymatic Breakdown

Biotechnologists might explore the enzymatic breakdown of Difenoconazole-alcohol to develop bioremediation strategies for contaminated sites. The high dissipation rates suggest potential for effective biodegradation .

properties

IUPAC Name

1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-11-1-3-12(4-2-11)23-13-5-6-14(15(18)7-13)16(22)8-21-10-19-9-20-21/h1-7,9-10,16,22H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYSKMWDHCZSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C(CN3C=NC=N3)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021904
Record name Difenoconazole-alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difenoconazole-alcohol

CAS RN

117018-19-6
Record name Difenoconazole-alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Chloro-4-(4-chloro-phenoxy)-phenyl]-2-[1,2,4]triazol-1-yl-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.